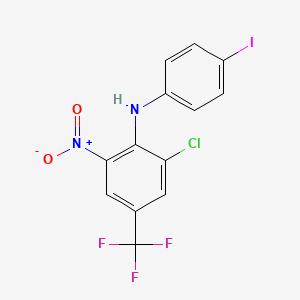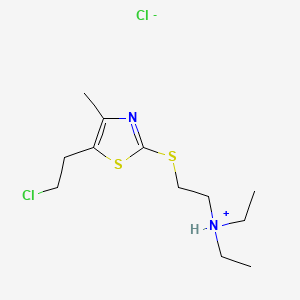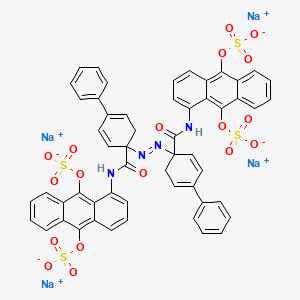
(1,1'-Biphenyl)-4-carboxamide, 4',4'''-azobis(N-(9,10-bis(sulfooxy)-1-anthracenyl)-, tetrasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1’-Biphenyl)-4-carboxamide, 4’,4’‘’-azobis(N-(9,10-bis(sulfooxy)-1-anthracenyl)-, tetrasodium salt: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with carboxamide and azobis functional groups, along with anthracenyl sulfooxy substituents, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-4-carboxamide, 4’,4’‘’-azobis(N-(9,10-bis(sulfooxy)-1-anthracenyl)-, tetrasodium salt involves multiple steps, including the formation of the biphenyl core, introduction of carboxamide and azobis groups, and sulfonation of the anthracenyl rings. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired functional groups are correctly positioned.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the azobis groups, converting them into amines.
Substitution: The biphenyl core and anthracenyl rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced biphenyl derivatives.
Substitution: Various substituted biphenyl and anthracenyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: In biological research, it can be used as a probe to study molecular interactions and as a precursor for developing bioactive compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Wirkmechanismus
The compound exerts its effects through various molecular interactions, primarily involving its functional groups. The carboxamide and azobis groups can interact with biological targets, while the sulfooxy groups enhance solubility and reactivity. The biphenyl core provides structural stability and allows for further functionalization, making it a versatile molecule for various applications.
Eigenschaften
CAS-Nummer |
71720-85-9 |
|---|---|
Molekularformel |
C54H36N4O18S4.4Na C54H36N4Na4O18S4 |
Molekulargewicht |
1249.1 g/mol |
IUPAC-Name |
tetrasodium;[1-[[1-[[1-[(9,10-disulfonatooxyanthracen-1-yl)carbamoyl]-4-phenylcyclohexa-2,4-dien-1-yl]diazenyl]-4-phenylcyclohexa-2,4-diene-1-carbonyl]amino]-10-sulfonatooxyanthracen-9-yl] sulfate |
InChI |
InChI=1S/C54H40N4O18S4.4Na/c59-51(55-43-23-11-21-41-45(43)49(75-79(67,68)69)39-19-9-7-17-37(39)47(41)73-77(61,62)63)53(29-25-35(26-30-53)33-13-3-1-4-14-33)57-58-54(31-27-36(28-32-54)34-15-5-2-6-16-34)52(60)56-44-24-12-22-42-46(44)50(76-80(70,71)72)40-20-10-8-18-38(40)48(42)74-78(64,65)66;;;;/h1-29,31H,30,32H2,(H,55,59)(H,56,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
HTFJUPKYCDWBFK-UHFFFAOYSA-J |
Kanonische SMILES |
C1C=C(C=CC1(C(=O)NC2=CC=CC3=C(C4=CC=CC=C4C(=C32)OS(=O)(=O)[O-])OS(=O)(=O)[O-])N=NC5(CC=C(C=C5)C6=CC=CC=C6)C(=O)NC7=CC=CC8=C(C9=CC=CC=C9C(=C87)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C1=CC=CC=C1.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


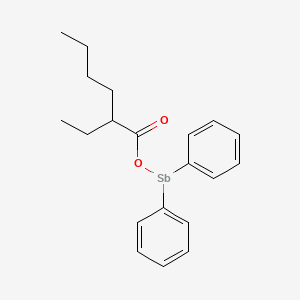
![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)
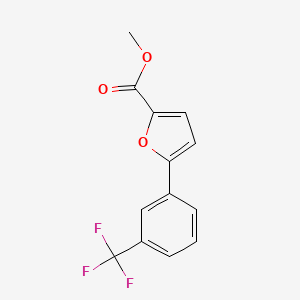
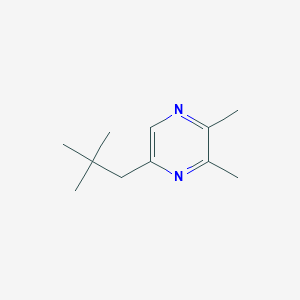
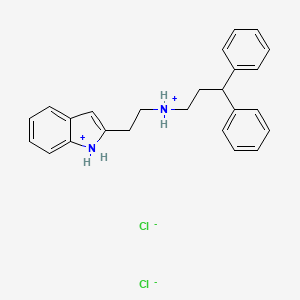

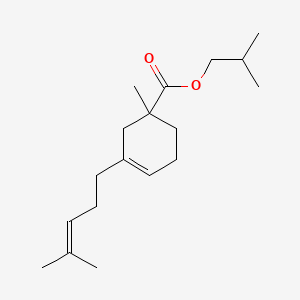
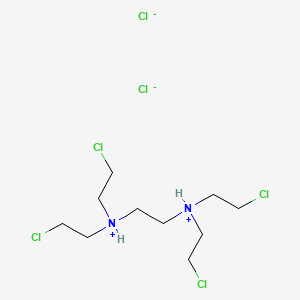
![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)
